5-Bromo-2-pyrimidinepropanol: Physical and Chemical Properties, and Applications in Advanced Drug Design
5-Bromo-2-pyrimidinepropanol: Physical and Chemical Properties, and Applications in Advanced Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently serving as the core pharmacophore in kinase inhibitors and anti-proliferative agents. 5-Bromo-2-pyrimidinepropanol (most prominently utilized as its tertiary alcohol isomer, 2-(5-bromopyrimidin-2-yl)propan-2-ol) is a highly versatile bifunctional building block. It offers a highly reactive electrophilic site at the 5-position for palladium-catalyzed carbon-carbon bond formation, while the 2-position propanol moiety provides critical physicochemical benefits, including enhanced aqueous solubility and precise hydrogen-bonding capabilities within target protein binding pockets. This whitepaper details the physical properties, chemical reactivity, and standardized laboratory protocols for utilizing this compound in Active Pharmaceutical Ingredient (API) development.
Chemical Identity & Structural Nuances
While "5-Bromo-2-pyrimidinepropanol" can refer to multiple constitutional isomers depending on the propanol chain's connectivity, the most synthetically valuable and commercially ubiquitous form in drug discovery is 2-(5-bromopyrimidin-2-yl)propan-2-ol (CAS: 1193244-89-1) [1].
The structural logic behind favoring the tertiary alcohol variant over the primary alcohol (e.g., 3-(5-bromopyrimidin-2-yl)propan-1-ol) lies in metabolic and synthetic stability. Primary alcohols are susceptible to over-oxidation to aldehydes or carboxylic acids during harsh downstream synthetic sequences or in vivo enzymatic processing. The steric bulk of the tertiary alcohol mitigates these risks while preserving the necessary hydrogen-bond donor/acceptor profile [2].
Table 1: Physical and Thermodynamic Profile
| Property | Value | Causality / Relevance in Formulation |
| CAS Number | 1193244-89-1 | Unique identifier for the tertiary alcohol isomer. |
| Molecular Formula | C₇H₉BrN₂O | Defines the stoichiometric mass for reaction scaling. |
| Molecular Weight | 217.06 g/mol | Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5. |
| Density | ~1.6 ± 0.1 g/cm³ | High density typical of brominated heteroaromatics; impacts solvent partitioning. |
| Boiling Point | 269.3 ± 20.0 °C (at 760 mmHg) | Indicates high thermal stability, permitting high-temperature cross-coupling reactions. |
| Flash Point | 116.7 ± 21.8 °C | Requires standard laboratory safety protocols; non-volatile at room temperature. |
| LogP (Predicted) | 0.85 | Highly favorable hydrophilicity; offsets the lipophilicity of attached aryl groups in API design. |
(Data consolidated from predictive models and supplier specifications [1])
Mechanistic Role in Drug Development
The Pyrimidine Core Reactivity
The pyrimidine ring is highly electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic environment significantly lowers the activation energy required for the oxidative addition of palladium(0) into the C-Br bond. Consequently, 5-bromopyrimidines often react faster and under milder conditions in Suzuki-Miyaura couplings compared to analogous benzenoid halides [3].
The Propanol Moiety's Function
In kinase inhibitor design, the pyrimidine core frequently occupies the ATP-binding hinge region of the kinase. The 2-propanol group projects into the solvent-exposed region or interacts with specific polar residues (e.g., via the hydroxyl group). Furthermore, the LogP of 0.85 ensures that the incorporation of this building block improves the overall pharmacokinetic profile of the drug, preventing the molecule from becoming excessively lipophilic ("greasy"), which often leads to poor oral bioavailability and off-target toxicity.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the functionalization of 5-Bromo-2-pyrimidinepropanol via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To couple 5-Bromo-2-pyrimidinepropanol with an aryl boronic acid to form a functionalized biaryl intermediate [4].
Rationale for Reagent Selection:
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Catalyst: Pd(dppf)Cl₂ is selected over the traditional Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically demanding environment that prevents the pyrimidine nitrogen atoms from coordinating to and poisoning the palladium center [5].
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Solvent System: 1,4-Dioxane/Water (4:1). The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water).
Step-by-Step Methodology:
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Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-pyrimidinepropanol (1.0 equiv, 1.0 mmol) and the desired Aryl Boronic Acid (1.2 equiv, 1.2 mmol).
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Base Addition: Add Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol). A mild inorganic base is crucial to facilitate the transmetalation step without degrading the pyrimidine core.
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Degassing (Critical Step): Add 1,4-Dioxane (4 mL) and Deionized Water (1 mL). Sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes.
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Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask.
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Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Stir vigorously for 4 to 12 hours.
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Validation & Monitoring: Monitor the reaction via LC-MS or TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is deemed complete when the starting bromide mass (m/z 217/219) is completely consumed.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography to yield the cross-coupled pyrimidine derivative.
Visualization: Reaction Pathway
The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling workflow utilizing 5-Bromo-2-pyrimidinepropanol, highlighting the transition states and downstream API functionalization.
Caption: Synthetic workflow for kinase inhibitor assembly using 5-Bromo-2-pyrimidinepropanol.
Conclusion
5-Bromo-2-pyrimidinepropanol stands as a highly engineered building block in the medicinal chemist's toolkit. By understanding the causal relationship between its electron-deficient pyrimidine core (which accelerates cross-coupling kinetics) and its sterically hindered propanol group (which provides metabolic stability and solubility), researchers can efficiently integrate this compound into robust, self-validating synthetic workflows for next-generation therapeutics.
References
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PubChem. (2R)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol | C21H24BrN5O2 | CID 445957. National Center for Biotechnology Information. Available at:[Link]
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ACS Publications. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry. Available at: [Link]
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Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. Available at: [Link]
